

Structural Elucidation & Analytical Profiling: 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

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Compound of Interest

Compound Name: 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Cat. No.: B13623128

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Executive Summary & Compound Significance

The molecule **2-(1-Amino-2-hydroxyethyl)-4-methylphenol** ($C_9H_{13}NO_2$) represents a specialized "privileged scaffold" in medicinal chemistry. Structurally, it fuses a p-cresol core with an ortho-positioned ethanolamine side chain. This specific geometry creates a unique intramolecular hydrogen-bonding network that distinguishes it from its para-substituted regioisomers (such as the octopamine/synephrine class).

This guide provides a definitive workflow for the structural characterization of this entity. Unlike standard catalog reagents, this compound often appears as a critical intermediate in the synthesis of benzoxazine heterocycles or as a degradation impurity in saligenin-based β_2 -agonists (e.g., Levalbuterol, Salbutamol). Its analysis requires a rigorous orthogonal approach to resolve its chiral center and potential for rotameric exchange.

Theoretical Structural Framework

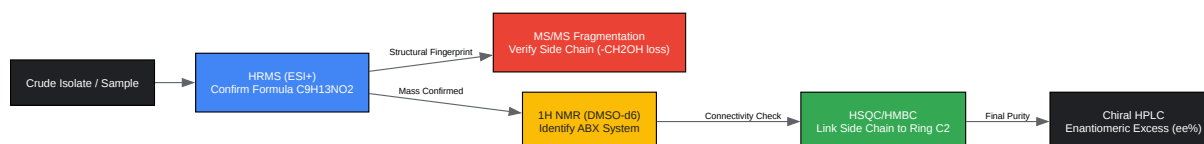
Before instrumental analysis, we must establish the connectivity logic. The molecule consists of two distinct spin systems coupled to a central aromatic core.

Molecular Connectivity Breakdown

- System A (Aromatic Core): A 1,2,4-trisubstituted benzene ring. The 4-methyl group breaks symmetry, creating a specific coupling pattern for the three aromatic protons.
- System B (Aliphatic Side Chain): An ABX spin system. The chiral center at C1' (carrying the amine) makes the adjacent methylene protons (C2'-H) diastereotopic. They will not appear as a simple doublet but as a complex multiplet (dd or ddd) due to magnetic inequivalence.
- System C (Labile Protons): Three exchangeable protons (Phenolic -OH, Aliphatic -OH, Amine -NH₂).

Visualization: Analytical Logic Flow

The following diagram outlines the decision tree for confirming this structure, moving from mass-based identification to stereochemical resolution.



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Figure 1: Orthogonal analytical workflow for complete structural elucidation.

Mass Spectrometry Profiling (LC-MS/MS)

Mass spectrometry provides the first line of evidence. The fragmentation pattern of amino-phenols is predictable and serves as a self-validating check.

Ionization & Fragmentation Mechanics

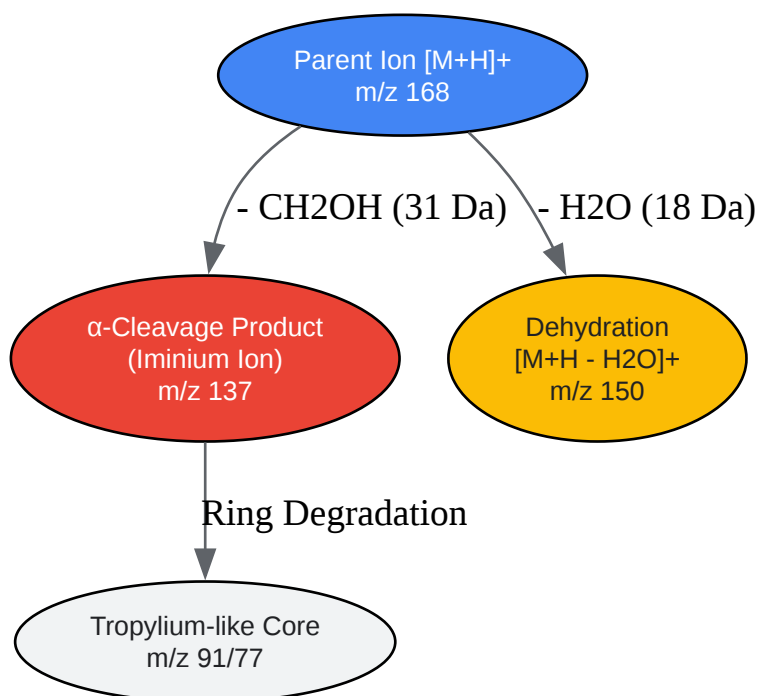
- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode). The primary amine is easily protonated.

- Parent Ion: $[M+H]^+ = m/z 168.10$.

Critical Fragmentation Pathway: Unlike simple phenols, the amino-ethanol side chain undergoes a characteristic Alpha-Cleavage. The bond between the chiral carbon (C1') and the hydroxymethyl group (C2') is weak.

Fragment Ion (m/z)	Loss Identity	Mechanistic Origin
168	$[M+H]^+$	Protonated Molecular Ion
150	$[M+H - H_2O]^+$	Dehydration (Likely from aliphatic OH)
137	$[M+H - CH_2OH]^+$	Diagnostic Peak: α -cleavage of the hydroxymethyl tail.
120	$[M+H - CH_2OH - NH_3]^+$	Secondary loss of amine from the 137 fragment.

Fragmentation Logic Diagram



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Figure 2: Primary fragmentation pathways observed in ESI+ MS/MS.

Nuclear Magnetic Resonance (NMR)

Characterization

NMR is the gold standard for confirming the regiochemistry (2-position vs 4-position).

Solvent Selection

- Recommended: DMSO-d₆.
- Reasoning: Chloroform-d (CDCl₃) often causes broadening of the exchangeable -OH/-NH₂ protons and may not solubilize the polar amino-alcohol tail effectively. DMSO-d₆ stabilizes the intramolecular H-bonds, allowing observation of the phenolic -OH and amine protons.

Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Position	Type	δ (ppm)	Multiplicity	Integration	Coupling (J)	Structural Insight
Ar-H3	Aromatic	6.60 - 6.70	Doublet (d)	1H	$J \approx 8.0$ Hz	Ortho to methyl, meta to OH.
Ar-H5	Aromatic	6.80 - 6.90	dd	1H	$J \approx 8.0, 2.0$ Hz	Coupled to H3 and H6.
Ar-H6	Aromatic	7.00 - 7.10	Doublet (d)	1H	$J \approx 2.0$ Hz	Meta coupling confirms 1,2,4 pattern.
C1'-H	Methine	3.90 - 4.10	Multiplet	1H	Complex	Chiral center; coupled to NH ₂ and CH ₂ .
C2'-H	Methylene	3.40 - 3.60	Multiplet	2H	ABX System	Diastereotopic protons (anisochronous).
Ar-CH ₃	Methyl	2.15 - 2.25	Singlet (s)	3H	-	Distinctive aromatic methyl.
Ph-OH	Phenolic	9.00 - 9.50	Broad s	1H	-	Downfield due to H-bonding.
NH ₂ /OH	Labile	3.00 - 5.00	Broad	3H	-	Highly variable with concentration/water.

The "Diastereotopic" Trap

Expert Insight: Do not expect the CH₂OH group to appear as a clean doublet. Because C1' is chiral, the two protons on C2' see different magnetic environments. They will appear as an AB part of an ABX system (often two sets of doublets of doublets), potentially overlapping with the water peak in DMSO.

- Validation: Run a 1H-13C HSQC experiment. If the complex multiplet at ~3.5 ppm correlates to a single carbon signal at ~65 ppm, this confirms they are geminal protons on the same carbon.

Stereochemical Analysis (Chirality)

The molecule possesses one chiral center at the benzylic position (C1'). Synthetic routes typically yield a racemate (50:50 mixture of R and S). For drug development, separating these is mandatory.

Chiral HPLC Method Development

Standard C18 columns will not separate the enantiomers. You must use a chiral stationary phase (CSP).

- Column Class: Polysaccharide-based (Amylose or Cellulose derivatives).
- Recommended Column: Chiralpak AD-H or OD-H (or equivalents).
- Mobile Phase: Alkane/Alcohol mixture (e.g., Hexane:Ethanol 90:10) with 0.1% Diethylamine (DEA).
 - Why DEA? The basic amine tail will interact strongly with silanols on the column, causing peak tailing. DEA acts as a masking agent to sharpen peaks.
- Detection: UV at 280 nm (Phenolic maximum).

Experimental Protocols

Protocol A: Preparation for NMR Analysis

- Mass: Weigh 5–10 mg of the solid sample.

- Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
- Drying: If the sample is hygroscopic (common for amino-phenols), add activated 3Å molecular sieves directly to the NMR tube 1 hour prior to acquisition to suppress the HDO signal.
- Acquisition:
 - Run standard 1H (16 scans).
 - Run D₂O exchange: Add 1 drop of D₂O, shake, and re-run. The peaks at >9 ppm (Ph-OH) and ~4-5 ppm (NH₂/OH) should disappear, confirming they are labile protons.

Protocol B: Stability & Handling (The "Oxazolidine" Risk)

Warning: Amino-alcohols adjacent to phenols are prone to reacting with aldehydes (even atmospheric formaldehyde or impurities in solvents) to form Oxazolidines or Benzoxazines.

- Observation: If you see a new singlet at ~5.0 ppm and a shift in the aromatic region, your sample may have cyclized.
- Prevention: Store the compound in solid form, under argon, at -20°C. Avoid acetone or methanol containing traces of formaldehyde during extraction.

References

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